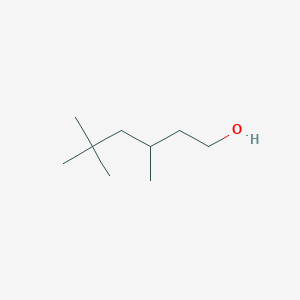

3,5,5-Trimethylhexan-1-ol

描述

Significance in Contemporary Chemical Research

In the realm of modern chemical research, 3,5,5-Trimethylhexan-1-ol is significant primarily as a versatile building block and intermediate in organic synthesis. chemicalbull.com Its role as a precursor is crucial in the production of various commercially important chemicals. chemicalbull.com

One of the most prominent applications is in the synthesis of high-molecular-weight plasticizers, such as diisononyl phthalate (B1215562) (DINP). guidechem.com DINP is increasingly utilized as a substitute for lower molecular weight phthalates in the manufacturing of polyvinyl chloride (PVC) products, including those used in automotive interiors, cables, and flooring. guidechem.com The synthesis involves the reaction of this compound with phthalic anhydride. guidechem.com

Furthermore, this alcohol serves as a foundational material for producing synthetic lubricants and as an additive for lubricating oils, where its chemical structure contributes to enhanced performance characteristics. lookchem.com Research has also explored its utility in the creation of other industrial chemicals. chemicalbull.com The synthesis of this compound itself can be achieved through processes like the oxo process from diisobutene. chemicalbook.com

| Application Area | Specific Use | Reference |

|---|---|---|

| Plasticizer Synthesis | Precursor for diisononyl phthalate (DINP) | guidechem.com |

| Lubricant Production | Component in synthetic lubricants and additive in lubricating oils | lookchem.com |

| Chemical Synthesis | Intermediate for various industrial chemicals | chemicalbull.com |

Interdisciplinary Relevance across Chemical Sciences and Allied Fields

The influence of this compound extends beyond pure chemical synthesis into several allied scientific and industrial domains. Its characteristic odor has led to its widespread use in the fragrance and flavor industries. lookchem.comchemicalbull.com

In the fragrance sector, it is incorporated into a variety of products, including perfumes, soaps, and other personal care items, to impart green, grassy, and floral notes. chemicalbull.com It is also used as a fragrance ingredient in household cleaning products. wikipedia.org In the flavor industry, it is employed as a flavoring agent to introduce earthy and herbal notes to food and beverages. chemicalbull.com

Beyond its sensory applications, this compound finds use in various industrial processes. It can function as a wetting agent in the manufacturing of plastics, improving the spread and flexibility of the material. lookchem.comscbt.com Additionally, it has been utilized in disinfectants and germicides. lookchem.comscbt.com The compound's properties also make it a subject of interest in toxicological studies to evaluate its safety profile for consumer and industrial applications.

| Field | Specific Application | Reference |

|---|---|---|

| Fragrance Industry | Ingredient in perfumes, soaps, and personal care products | chemicalbull.com |

| Flavor Industry | Flavoring agent in food and beverages | chemicalbull.com |

| Industrial Manufacturing | Wetting agent and softener in plastics | lookchem.comscbt.com |

| Component in disinfectants and germicides | lookchem.comscbt.com |

Table of Chemical Compounds

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C9H20O | 3452-97-9 |

| Diisononyl phthalate (DINP) | C26H42O4 | 28553-12-0 |

| Polyvinyl chloride (PVC) | (C2H3Cl)n | 9002-86-2 |

| Phthalic anhydride | C8H4O3 | 85-44-9 |

| Diisobutene | C8H16 | 25167-70-8 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5,5-trimethylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(5-6-10)7-9(2,3)4/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODRLKRKPXBDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029661 | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, to yellow oily liquid or solid with a strong, oily, herbaceous odour | |

| Record name | 1-Hexanol, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/415/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

193-202 °C | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

93 °C o.c. | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water at 20 °C: none, insoluble in water; soluble in alcohol, acetone and ether | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/415/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 0.83, 0.835 (20°/20°) | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/415/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 5.0 | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.3 [mmHg], Vapor pressure, Pa at 20 °C: 30 | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

3452-97-9 | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3452-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003452979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonylol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonylol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanol, 3,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-trimethylhexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,5-TRIMETHYL-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5KUD6I57K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-70 °C | |

| Record name | 3,5,5-TRIMETHYLHEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0608 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Process Engineering of 3,5,5 Trimethylhexan 1 Ol

Industrial-Scale Production Pathways

The large-scale manufacturing of 3,5,5-trimethylhexan-1-ol, a high-production-volume (HPV) chemical, is primarily achieved through a multi-step process originating from simple olefins. This pathway is engineered for efficiency and continuous operation, leveraging sophisticated catalytic systems.

Hydroformylation-Hydrogenation Systems for Branched Alcohol Synthesis

The core industrial method for producing this compound is the oxo process, which involves two main stages: hydroformylation and hydrogenation. chemicalbook.comlookchem.com The process begins with diisobutylene, which is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in a hydroformylation step to produce the intermediate aldehyde, 3,5,5-trimethylhexanal (B1630633). nih.gov This aldehyde is then hydrogenated in a subsequent step to yield the final alcohol product, this compound. lookchem.com

A documented example of this process involves charging commercial diisobutylene into a reaction vessel with a cobalt catalyst. google.com The hydroformylation is conducted at elevated temperature and pressure (e.g., 160°C and 1100-1800 psi). google.com After the catalyst is filtered off, the resulting 3,5,5-trimethylhexanal is purified. The subsequent hydrogenation of this aldehyde, for instance in a dioxane solution with a nickel-on-kieselguhr catalyst, produces a nearly quantitative yield of this compound. google.com

Catalytic Technologies for Efficient Alcohol Production

The efficiency of the hydroformylation step is critically dependent on the catalyst technology employed. guidechem.com While traditional processes have utilized cobalt catalysts, modern systems often employ rhodium, which demonstrates significantly higher reactivity for hydroformylation reactions. guidechem.com

Leading technologies, such as that developed by ExxonMobil, utilize a cobalt-based catalytic system where octene is contacted with syngas in a high-pressure carbonylation reactor. guidechem.com The process includes recycling unreacted syngas and removing the catalyst from the crude aldehyde product through volatilization and water washing. guidechem.com

| Catalyst System | Precursor | Temperature | Pressure | Yield of Aldehyde | Source(s) |

| Cobalt Catalyst | Diisobutylene | 160°C | 1100-1800 psi | 40-65% | google.com |

| Rhodium / Triphenylphosphine Oxide | Mixed Octene | 140°C | 10.5 MPa | 90% | guidechem.com |

| Rhodium / Mixed Phosphine Ligands | Diisobutylene | 90-120°C | 0.5-6 MPa | up to 92.2% | google.com |

Oligomerization Processes for Precursor Octene Generation

The primary raw material for the industrial synthesis of this compound is diisobutylene (also known as isooctene). wikipedia.org Diisobutylene is not a single compound but a mixture of isomers, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. wikipedia.org These isomers are produced through the acid-catalyzed dimerization of isobutene. wikipedia.org This oligomerization process is a foundational step, converting C4 hydrocarbons, which are by-products from ethylene (B1197577) plants and refineries, into the C8 olefin precursor required for hydroformylation. guidechem.comwikipedia.org In some processes, butene is dimerized to produce a mixed octene stream where isooctene isomers can account for 80-85% of the content, providing a suitable feedstock for isononaldehyde production. guidechem.com

Laboratory-Scale Synthesis Techniques

For laboratory-scale synthesis, where throughput is less critical than precision and versatility, classic organometallic reactions are commonly employed.

Grignard Reaction Mechanisms and Optimization for this compound Synthesis

The Grignard reaction is a well-established method for forming carbon-carbon bonds and synthesizing alcohols. In the context of this compound synthesis, this involves the reaction of the corresponding aldehyde, 3,5,5-trimethylhexanal, with a suitable Grignard reagent. google.com The starting aldehyde is itself obtainable via the hydroformylation of diisobutylene. google.comgoogle.com

The Grignard reagent (R-Mg-X) is prepared by reacting an organohalide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.com For the synthesis of the parent alcohol, the simplest Grignard reagent, methylmagnesium halide, would be used with a C8 aldehyde. However, the literature more commonly describes the synthesis of derivatives by reacting 3,5,5-trimethylhexanal with various Grignard reagents (R¹-Mg-Halogen). google.com

Optimization of the reaction involves careful control of stoichiometry, with an ideal ratio of approximately 0.8 to 1.5 moles of the Grignard reagent per mole of the aldehyde. google.com

Aldehyde Alkylation and Post-Reaction Work-Up Procedures

The alkylation step is typically performed by the slow, dropwise addition of 3,5,5-trimethylhexanal to the solution of the prepared Grignard reagent. google.com Maintaining the reaction temperature, often between 20–35°C, is crucial to minimize side reactions. google.com

Following the complete reaction, a careful work-up procedure is necessary to isolate the alcohol product. The reaction is first quenched by the addition of water, which hydrolyzes the magnesium alkoxide intermediate. google.com This quenching step results in the precipitation of basic magnesium salts (e.g., basic magnesium chloride). google.com The solid precipitate is removed by filtration, and the filter cake is typically washed with the solvent (e.g., THF) to recover any entrained product. google.com The organic phases are combined, and the solvent is removed by distillation. google.com The final purification of the crude this compound is achieved through fractional distillation under reduced pressure.

| Step | Reagents & Conditions | Purpose | Source(s) |

| Grignard Reagent Prep | Alkyl Halide, Mg, Anhydrous THF or Diethyl Ether | Formation of organomagnesium halide | google.com |

| Alkylation | 3,5,5-trimethylhexanal added dropwise to Grignard reagent at 20-35°C | C-C bond formation to create alcohol backbone | google.com |

| Quenching | Addition of water | Hydrolysis of the intermediate magnesium alkoxide | google.com |

| Work-Up | Filtration, washing with solvent | Separation of the product from precipitated magnesium salts | google.com |

| Purification | Fractional distillation under reduced pressure | Isolation of pure this compound | google.com |

Process Efficiency and Sustainability in Industrial Synthesis

The industrial production of this compound, a key component in the synthesis of plasticizers and surfactants, is increasingly focused on enhancing process efficiency and sustainability. atamanchemicals.com Modern synthetic routes, particularly those based on the hydroformylation of octene isomers, have evolved to minimize environmental impact and improve economic viability. matthey.com This evolution is marked by advancements in catalyst technology, solvent management, and waste reduction, which collectively contribute to a more sustainable manufacturing footprint.

Solvent Recovery and Recycling Methodologies in Large-Scale Production

In the large-scale synthesis of this compound and other oxo alcohols, solvents can be utilized in various stages, including the reaction medium and for purification. The efficient recovery and recycling of these solvents are paramount for reducing operational costs and minimizing volatile organic compound (VOC) emissions. baronblakeslee.net Industrial solvent recovery systems are designed to capture and purify used solvents, often operating as closed-loop systems to maximize reuse and promote environmental sustainability. baronblakeslee.net

Several methodologies are employed for solvent recovery, with the choice depending on the solvent's properties and the nature of the process stream. phxequip.com

Distillation: This is a widely used and conventional technique that separates solvents from less volatile contaminants based on differences in their boiling points. The solvent-containing mixture is heated, causing the solvent to evaporate. The resulting vapor is then cooled and condensed back into a liquid state, yielding a purified solvent ready for reuse. baronblakeslee.netphxequip.com

Membrane Separation: Advanced membrane technologies, such as pervaporation and vapor permeation, represent a more energy-efficient alternative to distillation. phxequip.comseppure.com These processes use semipermeable membranes that selectively allow the passage of solvent molecules while retaining larger contaminant molecules. Membrane-based systems can achieve very high recovery rates, often exceeding 90%, thereby significantly reducing the need for fresh solvent and lowering disposal costs. seppure.com

Adsorption: This method utilizes porous materials like activated carbon or zeolites to adsorb solvent vapors from gas streams. phxequip.com The solvent is subsequently recovered from the adsorbent material through a desorption process, typically involving steam or a change in pressure.

Extraction: Liquid-liquid extraction can be employed to selectively remove a solvent from a mixture by using another immiscible liquid in which the target solvent has a high solubility. phxequip.com

In the context of modern oxo processes like the LP Oxo℠ Technology, which is used for producing isononyl alcohol, the process itself is designed to be highly efficient, sometimes reducing the need for external solvents. matthey.comten.com For instance, the Mitsubishi Chemical 'M-Process' for oxo alcohols notes that the high activity of its catalyst means it is fully dissolved in the n-butyraldehyde product, eliminating the need for an external solvent in the reaction step. ten.com

Interactive Data Table: Comparison of Solvent Recovery Technologies

| Technology | Principle of Separation | Typical Recovery Efficiency | Energy Consumption | Key Advantages |

|---|---|---|---|---|

| Distillation | Difference in boiling points | 85-95% | High | Robust, well-established technology |

| Membrane Separation | Molecular size and permeation rate | >90% seppure.com | Low to Moderate | High efficiency, lower energy use, smaller footprint |

| Adsorption | Physical binding to a solid surface | 95-99% (for vapor streams) | Moderate | Effective for dilute solvent streams |

| Extraction | Differential solubility in immiscible liquids | 90-99% | Moderate | High selectivity for specific solvents |

Waste Management and By-product Mitigation Strategies in Chemical Manufacturing

Effective waste management and the mitigation of by-products are critical for the environmental and economic performance of this compound production. The primary sources of waste and by-products in oxo-alcohol synthesis are spent catalysts, heavy ends from distillation, and undesired isomers or side-reaction products. matthey.comten.com

Catalyst Recovery and Management: The catalysts used in hydroformylation, typically based on cobalt or rhodium, are valuable and potentially hazardous materials, making their recovery and reuse a priority. google.comlsu.edu

Rhodium-Based Catalysts: Modern low-pressure processes, such as the LP Oxo℠ Technology, utilize highly efficient rhodium-based catalysts. matthey.commatthey.com These systems feature sophisticated catalyst management that ensures high uptime and minimizes losses. matthey.com In the Mitsubishi Chemical OXO 'M-Process', a specially designed distillation column is used to separate the catalyst from the reactor effluent, allowing the vast majority of it to be recovered and recycled directly back to the reactor. ten.com

Cobalt-Based Catalysts: In older, high-pressure cobalt-catalyzed processes, catalyst recovery is also crucial. After the hydroformylation reaction, the cobalt catalyst, which remains in the product stream, must be removed. google.com This is often achieved by oxidizing the cobalt to form water-soluble salts, which can then be separated in an aqueous stream. google.com Innovations in this area focus on improving the efficiency of cobalt recovery to reduce the amount of cobalt in wastewater, providing both economic and environmental benefits. google.com

By-product Mitigation and Utilization: The formation of by-products is minimized through the use of highly selective catalysts and optimized reaction conditions.

High Selectivity: The LP Oxo℠ Technology, for example, boasts high feedstock efficiency and reduced by-product output due to the selectivity of its rhodium-based catalyst and mild operating conditions. matthey.commatthey.com Similarly, the Mitsubishi process achieves a high normal-to-iso (N/I) isomer ratio, which reduces the formation of less valuable branched aldehydes and simplifies purification. ten.com

Process Design: The production of isononyl alcohol via the LP Oxo℠ process has an inherent advantage in by-product mitigation as it does not require an aldol (B89426) condensation step, which is necessary for other plasticizer alcohols like 2-ethylhexanol. This eliminates the generation of aldol wastewater effluent, a significant waste stream in those processes. matthey.com

Waste Valorization: Where by-products are unavoidable, strategies are employed for their utilization. For instance, gas and liquid purge streams that contain light by-products can be used as fuel within the facility, recovering energy value and minimizing waste disposal. ten.com The heavy ends, or high-boiling residues from the distillation columns, can also play a role in the process. In some cobalt recovery schemes, these residues are used as an absorbent for cobalt carbonyls, integrating a waste stream back into the process. google.com

The continuous improvement of these strategies is a key focus of research and development, with an overarching goal of moving towards a circular economy model for chemical manufacturing. This includes exploring renewable feedstocks, such as those derived from the pyrolysis of plastic waste, to produce oxo alcohols, thereby reducing the reliance on fossil fuels and lowering greenhouse gas emissions. google.comosti.gov

Interactive Data Table: By-product Profile and Mitigation in Modern Oxo Processes

| By-product Type | Origin | Mitigation/Management Strategy |

|---|---|---|

| Branched Aldehyde Isomers | Side reaction in hydroformylation | Use of highly selective catalysts (e.g., high N/I ratio catalysts) ten.com; optimization of reaction conditions. |

| Heavy Ends (High-Boiling Residues) | Distillation of crude product | Used as an absorbent in catalyst recovery loops google.com; potential use as a low-grade fuel. |

| Aldol Condensation Effluents | Aldolisation step (not present in INA synthesis) | Process design avoids this step for isononyl alcohol (INA), eliminating this waste stream. matthey.com |

| Spent Catalyst | Catalyst deactivation or loss from the process loop | High-efficiency recovery and recycle systems (e.g., distillation, oxidation/extraction). ten.comgoogle.com |

| Light End Gases | Side reactions (e.g., hydrogenation of olefin) | Purge streams are used as fuel for the plant. ten.com |

Chemical Reactivity and Derivatization Studies of 3,5,5 Trimethylhexan 1 Ol

Fundamental Reaction Pathways

The primary alcohol group in 3,5,5-trimethylhexan-1-ol is the focal point for several fundamental chemical reactions. These transformations alter the functional group, leading to the formation of carboxylic acids, saturated hydrocarbons, or substituted alkanes.

Oxidation Reactions Leading to Carboxylic Acid Formation

The primary alcohol group of this compound can be oxidized to form the corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid. oecd.org This transformation typically involves the use of strong oxidizing agents. Common laboratory and industrial oxidizing agents capable of this conversion include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction proceeds by the removal of hydrogen atoms from the alcohol and the addition of oxygen.

This oxidation is a common pathway for the metabolism of this compound in biological systems, where it is converted to 3,5,5-trimethylhexanoic acid. uq.edu.au

Reduction Reactions to Corresponding Saturated Hydrocarbons

The reduction of this compound involves the removal of the hydroxyl group to form the corresponding saturated hydrocarbon, 2,2,4-trimethylhexane. This type of reaction can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Nucleophilic Substitution Reactions of the Primary Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. For instance, treatment with reagents like thionyl chloride (SOCl2) can substitute the hydroxyl group with a chlorine atom, forming 1-chloro-3,5,5-trimethylhexane. This reaction is a versatile method for introducing a halide, which can then serve as a leaving group for further synthetic modifications.

Esterification and Advanced Derivative Synthesis

Esterification is a significant reaction for this compound, leading to the formation of esters that have applications in various industries, including as fragrances and plasticizers. musechem.comguidechem.com

In Situ Esterification Processes for Direct Derivative Formation

In situ esterification allows for the direct conversion of the reaction mixture from the synthesis of this compound into its ester derivatives without isolating the alcohol. For example, a one-pot process described involves treating the Grignard reaction mixture, used to synthesize the alcohol, directly with an acyl chloride like acetyl chloride at temperatures ranging from 0–80°C. This method efficiently produces esters such as 3,5,5-trimethylhexyl acetate, streamlining the production process.

Post-Synthesis Esterification with Aliphatic Carboxylic Acids

Following its synthesis and purification, this compound can be reacted with various aliphatic carboxylic acids or their anhydrides to produce a wide range of esters. google.com This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and may be carried out at elevated temperatures, often with the removal of water to drive the equilibrium towards the ester product. google.com Examples of aliphatic carboxylic acids used in these reactions include monocarboxylic acids like acetic acid and dicarboxylic acids such as adipic acid and sebacic acid. google.com The resulting esters of dicarboxylic acids have been noted for their potential use as synthetic lubricants. google.com

| Reactant | Catalyst/Conditions | Product |

| This compound and Acetyl chloride | 0–80°C | 3,5,5-trimethylhexyl acetate |

| This compound and Adipic acid | p-toluenesulfonic acid, refluxing benzene | Di(3,5,5-trimethylhexyl) adipate |

| This compound and Sebacic acid | p-toluenesulfonic acid, refluxing benzene | Di(3,5,5-trimethylhexyl) sebacate |

| This compound and Methyl methacrylate | Hydroquinone, benzene, distillation | 3,5,5-trimethylhexyl methacrylate |

Synthesis of Specialized Functionalized Derivatives, including Perfluorinated Analogues

A primary method for creating such derivatives is through esterification. The reaction of this compound with a perfluorinated carboxylic acid, or more reactively, its corresponding acyl chloride or anhydride, would yield a perfluorinated ester. For instance, reacting this compound with perfluorooctanoyl chloride in an inert solvent and in the presence of a base to neutralize the HCl byproduct, would be a direct method to synthesize 3,5,5-trimethylhexyl perfluorooctanoate. The general principles of such reactions are well-documented, often employing catalysts to drive the reaction to completion.

Another potential, though more complex, synthetic route could involve the conversion of this compound to a suitable leaving group, such as a tosylate, followed by nucleophilic substitution with a perfluoroalkoxide. The efficiency of such a reaction would be highly dependent on the reaction conditions and the specific reagents used.

The successful synthesis of these derivatives would be confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), and mass spectrometry to verify the molecular structure and purity. Infrared (IR) spectroscopy would also be useful for confirming the presence of the ester functional group.

Below is a representative table illustrating a potential synthetic pathway for a perfluorinated derivative of this compound, based on general principles of organic synthesis.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Potential Product |

| This compound | Perfluorooctanoyl chloride | Pyridine | Dichloromethane | 3,5,5-Trimethylhexyl perfluorooctanoate |

Stereochemical Aspects and Isomeric Reactivity

Investigation of Chiral Isomers and Enantioselective Synthesis (e.g., (2R)-2,5,5-Trimethylhexan-1-ol)

While this compound is an achiral molecule, its isomers can possess chirality. A notable example is 2,5,5-trimethylhexan-1-ol, which has a stereocenter at the C2 position. The synthesis of a specific enantiomer, such as (2R)-2,5,5-trimethylhexan-1-ol, requires an enantioselective approach. Although specific literature on the enantioselective synthesis of this particular compound is scarce, several established methods for the synthesis of chiral primary alcohols could be applied. acs.org

One of the most effective strategies is the asymmetric hydrogenation of a corresponding α-branched unsaturated precursor. For instance, the asymmetric hydrogenation of 2,5,5-trimethylhex-1-en-1-ol or a suitable derivative could yield the desired chiral alcohol. This approach often employs chiral transition metal catalysts, such as those based on rhodium or ruthenium, with chiral ligands to induce stereoselectivity. acs.org

Another viable method is the enzymatic kinetic resolution of a racemic mixture of 2,5,5-trimethylhexan-1-ol. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. encyclopedia.pub This method is widely used for its high enantioselectivity under mild reaction conditions.

Alternatively, a chiral pool approach could be employed, starting from a readily available chiral molecule that already contains the desired stereocenter. However, this is often dependent on the availability of a suitable starting material with the correct carbon skeleton and stereochemistry.

The characterization of the resulting chiral alcohol would necessitate techniques sensitive to stereoisomerism, such as chiral chromatography (GC or HPLC) to determine the enantiomeric excess, and polarimetry to measure the optical rotation.

Comparative Reactivity Studies of Branched Alcohol Isomers

The structural arrangement of an alcohol, particularly the degree of branching near the hydroxyl group, significantly influences its chemical reactivity. Comparative studies of branched alcohol isomers are fundamental to understanding these structure-reactivity relationships. While direct comparative kinetic data for the esterification of this compound and its isomers is not extensively documented, the principles of steric hindrance provide a clear framework for predicting their relative reactivities.

In reactions such as esterification, the accessibility of the hydroxyl group to the incoming acylating agent is paramount. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. organic-chemistry.org For isomeric primary alcohols, the degree of branching at the β-carbon and beyond can also modulate reactivity.

For instance, in the esterification of various C9 alcohol isomers, it is expected that less sterically hindered isomers would react faster than more hindered ones. This compound, being a primary alcohol, is expected to be relatively reactive. However, the methyl group at the C3 position introduces some steric bulk in proximity to the reaction center, which may slow the reaction rate compared to a linear primary alcohol like 1-nonanol. Isomers with branching closer to the hydroxyl group, such as 2,2-dimethylheptan-1-ol, would be expected to be significantly less reactive due to the high steric hindrance at the α- and β-positions.

The following table provides a qualitative comparison of the expected relative reactivity of several branched C9 primary alcohol isomers in a typical esterification reaction, based on the principles of steric hindrance.

| Alcohol Isomer | Branching Position(s) | Expected Steric Hindrance | Predicted Relative Rate of Esterification |

| 1-Nonanol | None (Linear) | Low | High |

| This compound | 3, 5, 5 | Moderate | Moderate |

| 2-Methyl-2-propylpentan-1-ol | 2, 2 | High | Low |

| 2,5,5-Trimethylhexan-1-ol | 2, 5, 5 | High | Low |

It is important to note that while these predictions are based on well-established chemical principles, actual reaction rates can also be influenced by other factors such as reaction temperature, catalyst, and solvent. organic-chemistry.org

Environmental Fate and Ecotoxicological Research on 3,5,5 Trimethylhexan 1 Ol

Biodegradation Pathways and Kinetics

Biodegradation is a key process in the environmental removal of 3,5,5-trimethylhexan-1-ol. Studies have examined its susceptibility to microbial degradation under different conditions and have identified its primary transformation products.

Under aerobic conditions, the transformation of this compound is primarily initiated by the oxidation of its primary alcohol group. oecd.org However, studies indicate that the compound is not readily biodegradable. oecd.org According to an OECD SIDS (Screening Information Data Set) report, 3,5,5-trimethyl-1-hexanol showed only 4% biodegradation based on Biochemical Oxygen Demand (BOD) over a 28-day period. oecd.org This resistance to rapid degradation is a significant factor in its environmental persistence. In contrast, a broader assessment of isononanol, a substance class that includes this compound, suggested it is readily biodegradable under aerobic conditions. uq.edu.au However, the data specific to 3,5,5-trimethyl-1-hexanol points towards lower biodegradability. oecd.org

Table 1: Biodegradation Data Summary

| Compound | Test Guideline | Result | Interpretation | Source |

| This compound | BOD | 4% in 28 days | Not Readily Biodegradable | oecd.org |

| 3,5,5-Trimethylhexanoic acid | OECD 301A | 96% in 21 days | Readily Biodegradable | europa.eu |

Click on the headers to sort the table.

The primary pathway for the aerobic biodegradation of alkyl alcohols involves the oxidation of the alcohol group to a carboxylic acid. oecd.org Consequently, this compound is expected to transform into its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid. oecd.org

The environmental fate of this primary metabolite has also been investigated. According to a key study following the OECD 301A guideline, 3,5,5-trimethylhexanoic acid is classified as readily biodegradable. europa.eu The study, using non-adapted activated sludge, observed a 96% removal based on Dissolved Organic Carbon (DOC) after 21 days, passing the 10-day window criteria. europa.eu This indicates that while the parent alcohol may persist, its primary degradation product is unlikely to do so in aerobic environments. europa.eu However, it is worth noting that other sources have reported 3,5,5-trimethylhexanoic acid as not biodegradable, though the reliability of these studies is considered lower due to poor documentation or the context of the study. europa.eugoogle.com

Environmental Distribution and Transport Mechanisms

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and partition coefficient.

This compound is slightly soluble in water, with a measured solubility of 450 mg/L at 25°C. oecd.org Its log octanol-water partition coefficient (Log Pow) of 3.42 suggests a tendency to partition from water into organic phases, such as lipids in organisms or organic matter in soil and sediment. oecd.org

Fugacity modeling (Mackay Level III) indicates that if the substance is released into air, water, or soil, it will predominantly distribute into the water and soil compartments. oecd.org If released directly into the aquatic environment, it is expected that the majority of the substance would remain in the water column. oecd.org Its potential for bioaccumulation in aquatic organisms is considered low, with a reported bioconcentration factor (BCF) between 3.9 and 8.1. oecd.org

Table 2: Physicochemical Properties Influencing Environmental Fate

| Property | Value | Temperature (°C) | Significance for Environmental Fate | Source |

| Water Solubility | 450 mg/L | 25 | Governs concentration in aquatic systems | oecd.org |

| Log Pow | 3.42 | 25 | Indicates potential for partitioning to organic matter and bioaccumulation | oecd.org |

| Vapor Pressure | 0.0901 hPa | 25 | Influences volatilization from water and soil surfaces | oecd.org |

| Henry's Law Constant | 4.12·10⁻⁵ atm m³/mol | Not Specified | Indicates potential for volatilization from water | wikipedia.org |

Click on the headers to sort the table.

Once in the atmosphere, this compound is subject to degradation through phototransformation. The primary degradation mechanism is reaction with photochemically produced hydroxyl (OH) radicals. oecd.org Based on calculations, the estimated atmospheric half-life for this reaction is 36 hours. oecd.org This relatively short half-life suggests that the compound will not persist for long periods in the atmosphere and is unlikely to undergo long-range atmospheric transport. oecd.org

Aquatic Ecotoxicity Assessments

The evaluation of the potential environmental impact of this compound on aquatic ecosystems involves comprehensive ecotoxicity assessments. These studies focus on the substance's effects on representative aquatic organisms, including algae, invertebrates, and fish, to determine its short-term and long-term toxicity.

Short-Term and Long-Term Toxicity to Aquatic Biota (Algae, Daphnids, Fish)

Research into the aquatic toxicity of this compound has been conducted on various species, providing critical data for environmental risk assessment.

Toxicity to Algae: Studies on the green algae Selenastrum capricornutum have been performed following OECD Test Guideline 201. oecd.org The 72-hour median effective concentration (EC50) for growth rate was determined to be 33.3 mg/L. oecd.org The No-Observed-Effect Concentration (NOEC) for the same duration based on growth rate was 6.60 mg/L, while the NOEC for biomass was lower, at 2.9 mg/L. oecd.org

Toxicity to Daphnids: For aquatic invertebrates, long-term toxicity has been evaluated for Daphnia magna. A 21-day study established a No-Observed-Effect Concentration (NOEC) of 1.46 mg/L. oecd.org

Toxicity to Fish: Acute toxicity tests on fish have yielded varying results depending on the species. A 96-hour study following OECD Test Guideline 203 on the Japanese rice fish (Oryzias latipes) reported a median lethal concentration (LC50) of 27.7 mg/L. oecd.org A shorter-term 24-hour test on the goldfish (Carassius auratus) found an LC50 of 16 mg/L. oecd.org

Furthermore, a prolonged toxicity test with fish (OECD TG 204) revealed behavioral changes at concentrations higher than 3.2 mg/L, with the most frequent changes observed on the third day of exposure. oecd.org Based on these behavioral observations on the third day, an EC50 of 3.20 mg/L and a NOEC of 1.28 mg/L were calculated. oecd.org

The following table summarizes the key aquatic toxicity findings for this compound.

| Organism | Test Type | Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| Green algae (Selenastrum capricornutum) | Growth Inhibition (OECD TG 201) | 72 hours | EC50 (growth rate) | 33.3 | oecd.org |

| Green algae (Selenastrum capricornutum) | Growth Inhibition (OECD TG 201) | 72 hours | NOEC (growth rate) | 6.60 | oecd.org |

| Green algae (Selenastrum capricornutum) | Growth Inhibition (OECD TG 201) | 72 hours | NOEC (biomass) | 2.9 | oecd.org |

| Water flea (Daphnia magna) | Chronic Toxicity | 21 days | NOEC | 1.46 | oecd.org |

| Japanese rice fish (Oryzias latipes) | Acute Toxicity (OECD TG 203) | 96 hours | LC50 | 27.7 | oecd.org |

| Goldfish (Carassius auratus) | Acute Toxicity | 24 hours | LC50 | 16 | oecd.org |

| Fish (unspecified) | Prolonged Toxicity (OECD TG 204) | 3 days | EC50 (behavior) | 3.20 | oecd.org |

| Fish (unspecified) | Prolonged Toxicity (OECD TG 204) | 3 days | NOEC (behavior) | 1.28 | oecd.org |

Bioaccumulation Potential and Bioconcentration Factor Analysis

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. For this compound, the bioaccumulation potential has been assessed through the determination of its Bioconcentration Factor (BCF).

Studies have shown that this compound has a low potential for bioaccumulation in aquatic organisms. oecd.org The measured BCF values for this substance are in the range of 3.9 to 8.1. oecd.org This low BCF value suggests that the substance is unlikely to concentrate significantly in the tissues of aquatic organisms from the surrounding water. oecd.org This assessment is further supported by the substance's log Pow (octanol-water partition coefficient) of 3.42, which indicates a moderate potential for bioaccumulation that is not fully realized, as reflected by the low BCF values. oecd.org It is also noted that the substance is not readily biodegradable, with a 4% degradation based on Biochemical Oxygen Demand (BOD) over 28 days. oecd.org

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 3.9 - 8.1 | Low potential for bioaccumulation | oecd.org |

Toxicological and Safety Research Paradigms for 3,5,5 Trimethylhexan 1 Ol

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity studies are critical for assessing a chemical's potential to cause genetic damage, which can lead to cancer and other hereditary diseases. For 3,5,5-Trimethylhexan-1-ol, a battery of tests has been performed to investigate these endpoints.

A key study for evaluating mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test. This assay determines if a chemical can cause a mutation in a bacterial strain that restores its ability to synthesize an essential amino acid.

Research on this compound using this method has been conducted in accordance with established guidelines, such as those from the Japanese Ministry of Health, Labour and Welfare (MHLW) and the Organisation for Economic Co-operation and Development (OECD) Test Guidelines 471 and 472. oecd.org In these studies, various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) were used. oecd.orgnihs.go.jp The experiments were performed with and without the addition of a metabolic activation system (S9 mix), which simulates the metabolic processes in the liver that can convert a non-mutagenic substance into a mutagenic one.

The results of these comprehensive bacterial reverse mutation assays have consistently shown that this compound is not mutagenic under the tested conditions. oecd.orgnihs.go.jp No significant increase in the number of revertant colonies was observed for any of the bacterial strains at any of the tested concentrations, either with or without metabolic activation. nihs.go.jp

Table 1: Bacterial Reverse Mutation Assay of this compound

| Test System | Strains | Metabolic Activation | Result |

| Salmonella typhimurium | TA98, TA100, TA1535, TA1537 | With and Without S9 Mix | Negative |

| Escherichia coli | WP2 uvrA | With and Without S9 Mix | Negative |

Data sourced from multiple studies.

To assess the potential for clastogenicity (the ability to cause breaks in chromosomes), in vitro chromosomal aberration tests are conducted using mammalian cell lines. These studies are crucial as they provide insight into a chemical's ability to induce structural changes in chromosomes, a hallmark of many carcinogens.

For this compound, chromosomal aberration tests have been performed in accordance with OECD Test Guideline 473. oecd.org These studies also included evaluations with and without a metabolic activation system. The results from these assays have been negative, indicating that this compound does not induce chromosomal aberrations in mammalian cells in vitro. oecd.org

Table 2: Chromosomal Aberration Test of this compound

| Test System | Metabolic Activation | Result |

| Mammalian Cell Lines | With and Without S9 Mix | Negative |

Data based on OECD guidelines.

Reproductive and Developmental Toxicity Investigations

Understanding a chemical's impact on reproduction and development is a critical component of its safety assessment. Studies in this area investigate potential effects on fertility, pregnancy, and the health of offspring.

Reproductive toxicity studies on this compound have been conducted as part of a combined repeated dose and reproductive/developmental toxicity screening test, following OECD Test Guideline 422. oecd.org In these studies, the substance was administered to male and female rats before mating, during mating, and for females, throughout pregnancy and early lactation. oecd.org

The findings from these studies indicated a decrease in the implantation rate at higher doses. oecd.org

The same combined screening test also provided data on the potential developmental effects of this compound. The study looked for any adverse effects on the F1 generation. The no-observed-adverse-effect level (NOAEL) for developmental toxicity was established based on the findings of this study. oecd.org

Mechanistic Toxicology of Alcohol-Biological System Interactions

While specific mechanistic studies on this compound are not extensively detailed in the public domain, the general toxicological mechanisms of alcohols can provide some insights. As a branched-chain primary alcohol, its interactions with biological systems are expected to share some characteristics with other similar alcohols.

Interactions with Biological Membranes and Effects on Membrane Fluidity

As a branched-chain saturated alcohol, this compound has the potential to interact with biological membranes. Its molecular structure allows it to integrate into the lipid bilayers of cell membranes, which can subsequently affect membrane fluidity and permeability. This interaction is a key aspect of its mechanism of action.

Research suggests that as a fatty alcohol, this compound is primarily located in the cell membrane. foodb.ca This localization can influence various cellular processes that are dependent on membrane integrity and function. The study of lipid shape parameters, which control the lamellar/hexagonal phase balance in lipoplexes, provides insights into how molecules like this compound interact with and affect membrane structures. uvic.ca

Human Exposure and Occupational Health Research

Exposure Assessment Methodologies in Industrial and Consumer Settings

Given that this compound is a high-production-volume (HPV) chemical, assessing exposure in both industrial and consumer settings is crucial. europa.eu In industrial settings where it is used as an intermediate in a closed system, exposure is expected to be controlled. oecd.orgeuropa.eu However, its use in consumer products like toiletries and household cleaners necessitates the evaluation of dermal absorption and potential systemic effects. wikipedia.org

Exposure assessment methodologies may involve:

Monitoring workplace air: Regularly checking the atmosphere against established exposure standards to ensure safe working conditions. scbt.com

Evaluating dermal contact: Assessing the potential for skin absorption, especially when used in personal care products.

Analyzing biological samples: While not specifically detailed for this compound, general toxicological assessments can involve analyzing urine or blood for the substance or its metabolites.

Risk Mitigation Strategies and Exposure Control Measures

To minimize potential risks associated with this compound, a variety of risk mitigation and exposure control measures are recommended in occupational settings. These strategies are crucial for ensuring worker safety.

Engineering Controls:

Ventilation: Using local exhaust ventilation or ensuring sufficient air exchange to keep airborne concentrations low. spectrumchemical.com

Enclosed Systems: Utilizing closed systems for manufacturing processes to contain the substance. oecd.orgfujifilm.com

Grounding of Equipment: Grounding all metal parts of equipment to prevent static electricity discharge, which could ignite vapors. spectrumchemical.com

Personal Protective Equipment (PPE):

Protective Clothing: Wearing appropriate protective clothing to avoid skin contact. scbt.com

Gloves and Eye/Face Protection: Using suitable gloves and eye/face protection is recommended. oxea-chemicals.comthegoodscentscompany.com

Respiratory Protection: In situations with high vapor concentrations or inadequate ventilation, an approved vapor respirator should be used. spectrumchemical.com

Safe Work Practices:

Hygiene: Washing hands thoroughly after handling and avoiding eating, drinking, or smoking in work areas. scbt.comspectrumchemical.comfujifilm.com

Handling and Storage: Storing the chemical in a cool, dry, well-ventilated area in clearly labeled, sealed containers. scbt.comspectrumchemical.com Avoiding contact with incompatible materials like oxidizing agents and bases. spectrumchemical.com

Spill Management: In case of a spill, containing it with inert materials like sand or earth and preventing it from entering drains or water courses. scbt.comspectrumchemical.com

| Control Measure | Description |

| Ventilation | Employ local exhaust or ensure good general ventilation. spectrumchemical.com |

| Grounding | Ground all equipment to prevent static discharge. spectrumchemical.com |

| PPE | Wear protective gloves, eye protection, and respiratory protection as needed. scbt.comspectrumchemical.comoxea-chemicals.comthegoodscentscompany.com |

| Hygiene | Practice good personal hygiene, including hand washing. scbt.com |

| Storage | Store in sealed containers in a well-ventilated area. scbt.comspectrumchemical.com |

Research into Potential Systemic Organ Effects (e.g., liver, kidney)

Research has investigated the potential systemic effects of this compound, with a particular focus on the liver and kidneys. fujifilm.comoxea-chemicals.com

Kidney Effects: In repeated dose toxicity studies in rats, effects on the kidneys were observed. oecd.org In male rats, there was an increase in absolute and relative kidney weights at higher doses. oecd.org Histopathological examination revealed findings consistent with alpha2u-globulin nephropathy, including hyaline droplets, eosinophilic bodies in the proximal tubular epithelium, and renal tubular epithelial regeneration. oecd.org As mentioned previously, this specific type of nephropathy is considered unique to male rats and not relevant to humans. oecd.org In female rats, a slight degree of renal epithelial fatty change was noted at higher doses. oecd.org

Liver Effects: Studies have also indicated potential effects on the liver. oxea-chemicals.com In female rats from repeated dose toxicity studies, increased liver weights and yellowish-white discoloration of the liver were observed at the highest dose. oecd.org Histopathological changes included periportal fatty changes in the liver at higher doses.

The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity in one study was determined to be 12 mg/kg/day for both male and female rats. oecd.org

| Organ | Observed Effect in Animal Studies | Relevance to Humans |

| Kidney | Male rats: alpha2u-globulin nephropathy (hyaline droplets, increased weight). oecd.org Female rats: slight renal epithelial fatty change. oecd.org | Alpha2u-globulin nephropathy is not considered relevant to humans. oecd.org |

| Liver | Female rats: increased liver weight, discoloration, periportal fatty changes at high doses. oecd.org | Potential for liver effects warrants consideration in human risk assessment. |

Advanced Applications and Functional Studies of 3,5,5 Trimethylhexan 1 Ol

Role in Polymer Science and Plasticizer Development

The primary application of 3,5,5-trimethylhexan-1-ol in polymer science is as a key raw material for the production of high molecular weight plasticizers. ontosight.aiguidechem.com These plasticizers are essential additives used to increase the flexibility, workability, and durability of polymeric materials, most notably polyvinyl chloride (PVC).

Synthesis of High Molecular Weight Phthalate (B1215562) Plasticizers (e.g., Diisononyl Phthalate)

This compound is the principal alcohol used in the synthesis of Diisononyl Phthalate (DINP), a high molecular weight phthalate plasticizer. guidechem.com The synthesis is an esterification reaction where this compound is reacted with phthalic anhydride. guidechem.comresearchgate.net This process typically involves heating the reactants in the presence of an esterification catalyst. google.com The resulting product, DINP, is a complex mixture of isomers due to the branched nature of the isononyl alcohol precursor. researchgate.net This industrial process is a significant consumer of this compound, driven by the large-scale production of flexible PVC products. guidechem.com

Performance Enhancement and Flexibility Improvement in Polymer Formulations

DINP, derived from this compound, is recognized as an excellent general-purpose plasticizer that significantly enhances the performance of polymer formulations. guidechem.com When incorporated into PVC, it improves flexibility and reduces brittleness. Compared to lower molecular weight phthalates like dioctyl phthalate (DOP), DINP offers superior performance characteristics due to its larger molecular weight and longer carbon chain. guidechem.com These improvements are critical for demanding applications in industries such as automotive, construction, and electrical wiring. guidechem.com

Table 1: Comparative Performance of DINP vs. DOP Plasticizers

| Feature | Diisononyl Phthalate (DINP) | Dioctyl Phthalate (DOP) | Advantage of DINP |

| Molecular Weight | Higher | Lower | Better aging performance guidechem.com |

| Carbon Chain | Longer | Shorter | Improved anti-migration performance guidechem.com |

| Volatility | Lower | Higher | Enhanced anti-extraction performance guidechem.com |

| Temperature Resistance | Higher | Lower | Superior high-temperature resistance guidechem.com |

| Electrical Properties | Excellent | Good | Better electrical insulation guidechem.com |

Research into Environmentally Sustainable Alternative Plasticizer Materials

Growing environmental and health concerns regarding traditional phthalate plasticizers have spurred research into more sustainable alternatives. guidechem.comresearchgate.net One significant development is the creation of diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which is produced by the catalytic hydrogenation of DINP. researchgate.net DINCH is considered a new generation, non-phthalate plasticizer that offers improved toxicological profiles while maintaining the flexibility of the polymer. researchgate.net This move towards hydrogenated phthalates and other bio-based plasticizers reflects a broader industry trend toward safer and more environmentally friendly materials, with derivatives of this compound playing a role in this transition. guidechem.comresearchgate.net

Contributions to Lubricant and Additive Chemistry

Beyond its use in plasticizers, this compound and its derivatives are integral to the formulation of advanced synthetic lubricants and additives. lookchem.comscbt.com Its branched structure contributes to favorable properties such as thermal stability and lubricity. google.com

Design and Synthesis of Synthetic Lubricant Formulations

Esters derived from this compound are valuable as synthetic lubricants and additives for lubricating oils. google.comlookchem.com A key derivative in this field is 3,5,5-trimethylhexanoic acid, which is produced by the oxidation of this compound. atamankimya.comgoogle.com This acid is then used to synthesize neopentyl polyol esters. google.com These esters serve as base oils for synthetic lubricants used in demanding applications like aviation and refrigeration. atamanchemicals.com For example, an ester synthesized from trimethylolpropane, 3,5,5-trimethylhexanoic acid, and lauric acid functions as a lubricant base oil. google.com Furthermore, di(3,5,5-trimethylhexyl) adipate, an ester of the alcohol itself, is noted for its utility as a synthetic lubricant. google.com

Table 2: Examples of Lubricant Formulations from this compound Derivatives

| Lubricant Type | Precursor from this compound | Co-reactants | Application | Reference |

| Neopentyl Polyol Ester | 3,5,5-Trimethylhexanoic Acid | Trimethylolpropane, Lauric Acid | Base oil for synthetic lubricants | google.com |

| Dicarboxylic Acid Ester | 3,5,5-Trimethyl-1-hexanol | Adipic Acid | Synthetic lubricant | google.com |

| Polymeric Ester | 3,5,5-Trimethyl-1-hexyl Methacrylate | - | Lubricating oil additive for viscosity improvement | google.com |

Evaluation of Lubricant Performance under High-Temperature and High-Pressure Conditions

Synthetic lubricants formulated with esters of 3,5,5-trimethylhexanoic acid demonstrate excellent performance under severe operating conditions. google.comgoogleapis.com These lubricants are characterized by high oxidative stability and the formation of very small amounts of carbonaceous deposits, which is critical for machinery that operates at high temperatures. google.com As industrial machinery becomes more powerful and compact, the demand for lubricants that can perform reliably under increasingly severe thermal and pressure conditions has grown. googleapis.com The hindered esters derived from 3,5,5-trimethylhexanoic acid are noted for their excellent oxidation and thermal stability, making them suitable for these challenging environments. google.comgoogleapis.com

Biochemical and Biological System Interactions (Non-Toxicological)

This compound is classified as a fatty alcohol, which is a group of aliphatic alcohols characterized by a carbon chain of at least six atoms. foodb.ca This classification places it within the broader superclass of lipids and lipid-like molecules. foodb.cacontaminantdb.ca As a fatty alcohol, it is considered a lipid molecule. foodb.ca Its structure consists of a hexanol backbone with three methyl groups located at the 3, 5, and 5 positions.

This branched-chain primary alcohol is a colorless liquid and is practically insoluble in water. foodb.ca Predictions based on its LogP value suggest that within a cell, this compound is primarily located in the membrane. foodb.ca It is considered an extremely weak acidic compound based on its pKa. foodb.ca

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H20O |

| Molecular Weight | 144.26 g/mol |

| Appearance | Colorless liquid |

| Odor | Strong, floral, herbaceous |

| Boiling Point | 193-194 °C |

| Water Solubility | 450.1 mg/L at 20°C |

| Log Pow | 3.42 at 25°C |

| Sources: lookchem.comontosight.aichemicalbook.comoecd.org |

As a branched-chain saturated alcohol, this compound has the ability to integrate into lipid bilayers. This integration can affect the fluidity and stability of biological membranes, leading to its characterization as a membrane stabilizer. foodb.ca While the precise mechanisms are a subject of ongoing research, its amphipathic nature, with a polar hydroxyl head and a nonpolar hydrocarbon tail, facilitates its interaction with the phospholipid components of cell membranes. This interaction can alter the physical properties of the membrane, such as its permeability and phase behavior.

This compound is involved in lipid metabolism pathways. foodb.ca One of the key processes it is associated with is lipid peroxidation. foodb.ca Lipid peroxidation is a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids. nih.gov The metabolism of this compound is expected to involve the oxidation of its alcohol group to a carboxylic acid, forming 3,5,5-trimethylhexanoic acid. oecd.orglipidbank.jp This metabolic transformation is a common pathway for primary alcohols in biological systems.

Research indicates that this compound participates in cellular signaling processes. foodb.ca While detailed pathways are still under investigation, its interaction with cell membranes suggests a potential role in modulating signaling cascades that are initiated at the membrane level. Lipids and their derivatives are known to act as signaling molecules in various cellular functions. nih.gov For instance, osthole, another lipid-soluble compound, has been shown to modulate signaling pathways such as PI3K/Akt-1 and Wnt/β-catenin. mdpi.com Although direct evidence for this compound is limited, its classification as a lipid molecule implies potential involvement in similar signaling events.

This compound is produced by certain microorganisms and functions as a volatile organic compound (VOC). VOCs are chemical compounds that can be released by organisms and play a role in intercellular and inter-organismal communication. nih.govresearchgate.net In co-culture experiments, species of Bacillus have been observed to produce this alcohol as a VOC, which in turn inhibits the formation of sporangium in fungi. This demonstrates its role in microbial interactions, where it can act as a signaling molecule or a defense compound. The study of VOCs is a growing field, with applications in understanding microbial ecology and discovering new bioactive compounds. maastrichtuniversity.nlfrontiersin.org

Interdisciplinary Research in Fragrance and Flavor Chemistry

This compound is a significant compound in the fragrance and flavor industries. lookchem.comontosight.aichemicalbook.com It possesses a strong, herbaceous, and floral odor, which becomes sweeter upon dilution. lookchem.comchemicalbook.com This characteristic scent profile makes it a valuable ingredient in perfumes, colognes, and other scented products. lookchem.com

In the flavor industry, it is used as a flavoring agent in various food products, including beverages, confectionery, and baked goods, where it imparts a floral and fruity taste. lookchem.com The unique branched structure of the molecule is a key contributor to its distinct sensory properties.

Research in fragrance chemistry has also explored the synthesis of derivatives of this compound to create new fragrance materials. For example, its esters have been synthesized and evaluated for their odorant properties. google.com Interestingly, while this compound itself is described as having a somewhat "chemical" fragrance, certain derivatives, such as 5,7,7-trimethyl-1-octen-3-ol, possess more appealing scents. google.com The production of this alcohol for industrial use is often achieved through the oxo process from diisobutene. lookchem.comchemicalbook.com

Comprehensive Safety Assessment Methodologies for Fragrance Ingredients

The safety of fragrance ingredients, including this compound, is established through a rigorous and evolving scientific process. A primary organization at the forefront of this effort is the Research Institute for Fragrance Materials, Inc. (RIFM). lu.seresearchgate.net RIFM, in collaboration with an independent Expert Panel, has developed a comprehensive safety assessment process that applies to all fragrance materials. nih.gov This process has been continuously updated to incorporate advancements in risk assessment and toxicological methodologies. researchgate.net

The safety evaluation of fragrance ingredients like this compound follows a detailed, tiered approach. researchgate.net The process begins with a thorough review of all existing data. Following this, modern techniques such as in silico (computer-based) analysis are employed. researchgate.net A key component of the methodology is the identification of 'read-across' analogs, which are structurally similar compounds that can provide data to fill information gaps for the target substance. researchgate.net

The framework for safety assessment also incorporates the Threshold of Toxicological Concern (TTC), a principle that establishes a human exposure threshold for chemicals below which there is no appreciable risk to human health. researchgate.net For potential skin sensitization, a Quantitative Risk Assessment (QRA) is utilized. researchgate.net The assessment process further considers various routes of exposure, including respiratory, and uses an aggregate exposure assessment methodology to understand total consumer exposure from different products. researchgate.net When necessary, in vitro (test-tube) testing and other alternatives to animal testing are employed to generate new data. researchgate.net